molecular formula C18H21NO3 B1624538 Methyl N,N-dibenzyl-D-serinate CAS No. 202478-34-0

Methyl N,N-dibenzyl-D-serinate

Cat. No.: B1624538
CAS No.: 202478-34-0
M. Wt: 299.4 g/mol
InChI Key: VAAGDABRDJFHHK-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N,N-dibenzyl-D-serinate is a chiral serine derivative characterized by a methyl ester group at the carboxylic acid position and two benzyl groups attached to the nitrogen atom of the amino group. The compound is typically synthesized through a two-step process: (1) benzylation of D-serine’s amino group using benzyl halides, and (2) esterification of the carboxylic acid with methanol. The dibenzyl groups enhance lipophilicity, making it useful in pharmaceutical intermediates and peptide synthesis, where protection of the amine is critical .

Properties

CAS No.

202478-34-0

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

methyl (2R)-2-(dibenzylamino)-3-hydroxypropanoate

InChI

InChI=1S/C18H21NO3/c1-22-18(21)17(14-20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3/t17-/m1/s1

InChI Key

VAAGDABRDJFHHK-QGZVFWFLSA-N

SMILES

COC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Isomeric SMILES

COC(=O)[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2

sequence

S

Origin of Product

United States

Chemical Reactions Analysis

Formation of Aziridinium Intermediate

Methyl N,N-dibenzyl-D-serinate is first converted to its O-methylsulfonyl (mesyl) derivative (1) (Fig. 1A). This activation step facilitates intramolecular ring closure to generate an aziridinium ion (2) , a strained three-membered ring that reacts regioselectively with nucleophiles .

Reaction Conditions :

  • Mesylation: Methanesulfonyl chloride (MsCl) and triethylamine (Et3_3N) in dichloromethane (CH2_2Cl2_2) at 0°C .

  • Aziridinium formation: Heating the mesylate in solvents like dimethyl ether (DME) with Et3_3N at 80°C .

Nucleophilic Ring-Opening Reactions

The aziridinium intermediate reacts with diverse nucleophiles to yield β-substituted amino esters (Table 1).

Table 1: Nucleophilic Substitution Products and Yields

Nucleophile Product Yield Conditions
Sodium azideβ-Azido-α,β-diamino ester85%NaN3_3, DMF, 80°C
Sodium phthalimideβ-Phthalimido-α,β-diamino ester90%PhthK, DMF, 80°C
Primary amines (R-NH2_2)β-Amino-α,β-diamino ester75–92%R-NH2_2, CH3_3CN, rt
Thiols (R-SH)β-Thioether-α,β-diamino ester82%R-SH, CH3_3CN, rt
Sodium malonateβ-Malonate-α,β-diamino ester88%NaCH(CO2_2Et)2_2, THF, 60°C

Key Observations :

  • Reactions proceed with retention of configuration at the α-carbon, ensuring enantiopurity .

  • Secondary amines (e.g., piperidine) show reduced reactivity due to steric hindrance .

Mechanistic Insights

  • Regioselectivity : Nucleophiles attack the less hindered β-carbon of the aziridinium ion .

  • Stereochemical fidelity : The N,N-dibenzyl groups prevent epimerization during mesylation and substitution .

  • Solvent effects : Polar aprotic solvents (DMF, DME) enhance reaction rates by stabilizing the aziridinium intermediate .

Comparative Analysis of Methodologies

Comparison with Similar Compounds

Functional Group Analysis

Methyl N,N-dibenzyl-D-serinate shares functional motifs with several compounds:

  • D-Serine Benzyl Ester Benzenesulfonate (CAS 141527-77-7) : Features a benzyl ester and a benzenesulfonate group, increasing solubility in polar solvents compared to the methyl ester analog. Molecular weight: 353.39 g/mol .
  • Sandaracopimaric Acid Methyl Ester: A diterpene methyl ester lacking amino protection but sharing ester functionality. Its hydrophobicity arises from the fused-ring terpene structure rather than benzyl groups .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Profile
This compound 299.36 Methyl ester, dibenzylamine Low water solubility; soluble in THF, DCM
D-Serine benzyl ester benzenesulfonate 353.39 Benzyl ester, sulfonate Moderate in DMF; insoluble in hexane
Sandaracopimaric acid methyl ester 330.48 Methyl ester, diterpene Soluble in chloroform, ethyl acetate
N,N-Dibenzyl glycine methyl ester 283.35 Methyl ester, dibenzylamine Similar to target compound

Key Observations :

  • Benzenesulfonate derivatives exhibit higher polarity due to the sulfonate group, favoring aqueous-organic biphasic systems in synthesis .

Stability and Reactivity

  • Stability : Benzyl groups offer stability under acidic and basic conditions but are cleavable via catalytic hydrogenation. Methyl esters are hydrolyzed slower than benzyl esters, balancing stability and post-synthetic modification ease.
  • Reactivity : The serine hydroxyl group can undergo phosphorylation or glycosylation, a feature absent in glycine or hydrocarbon-backbone analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.